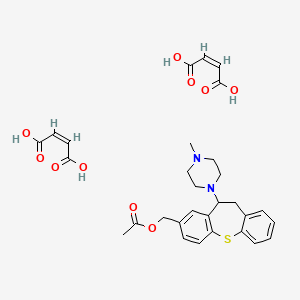
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its neurotropic and psychotropic properties, making it a subject of interest in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate involves multiple steps. One common method starts with the preparation of dibenzo(b,f)thiepin, which is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential as an antipsychotic and neuroprotective agent.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at serotonin and dopamine receptors, which helps in modulating mood and behavior. The molecular targets include the 5-HT2A and D2 receptors, and the pathways involved are related to neurotransmitter signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Another dibenzo(b,f)thiepin derivative with antipsychotic properties.
Isoclotiapine: Similar structure but with different substituents on the piperazine ring.
Dibenzo(b,f)oxepine: A related compound with an oxygen atom in place of sulfur.
Uniqueness
10,11-Dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-methanol acetate dimaleate is unique due to its specific substitution pattern and the presence of the piperazine ring, which contributes to its distinct pharmacological profile and therapeutic potential .
Properties
CAS No. |
55301-86-5 |
|---|---|
Molecular Formula |
C30H34N2O10S |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]methyl acetate |
InChI |
InChI=1S/C22H26N2O2S.2C4H4O4/c1-16(25)26-15-17-7-8-22-19(13-17)20(24-11-9-23(2)10-12-24)14-18-5-3-4-6-21(18)27-22;2*5-3(6)1-2-4(7)8/h3-8,13,20H,9-12,14-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
GHBUWFSWIDVOHB-SPIKMXEPSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC2=C(SC3=CC=CC=C3CC2N4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















